Cerium(4+) decanoate
Description
Cerium(4+) decanoate is a coordination compound where the Ce⁴+ ion is bound to decanoate (C₁₀H₁₉COO⁻) ligands. Cerium(IV) compounds are distinguished by their redox activity, driven by the reversible Ce⁴+ ↔ Ce³+ transition, which underpins applications in catalysis, nanotechnology, and biomedicine . The decanoate ligand, a medium-chain fatty acid derivative, imparts hydrophobic characteristics, influencing solubility and interfacial behavior.
Properties
CAS No. |
94232-53-8 |
|---|---|
Molecular Formula |
C40H76CeO8 |
Molecular Weight |
825.1 g/mol |
IUPAC Name |
cerium(4+);decanoate |
InChI |
InChI=1S/4C10H20O2.Ce/c4*1-2-3-4-5-6-7-8-9-10(11)12;/h4*2-9H2,1H3,(H,11,12);/q;;;;+4/p-4 |
InChI Key |
BKMAAXQYLJDFGD-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(4+) decanoate can be synthesized through the reaction of cerium(IV) salts with decanoic acid. One common method involves dissolving cerium(IV) ammonium nitrate in water and then adding decanoic acid under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of this compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process typically includes the use of high-purity cerium(IV) salts and decanoic acid, with careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product. The industrial process may also incorporate continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions: Cerium(4+) decanoate undergoes various chemical reactions, including:
Oxidation: Cerium(IV) is a strong oxidizing agent and can oxidize organic and inorganic substrates.
Reduction: Cerium(IV) can be reduced to cerium(III) under certain conditions.
Substitution: The decanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and organic peroxides. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often conducted in aqueous or alcoholic solutions.
Substitution Reactions: Ligand exchange reactions can be performed using various ligands such as phosphates, nitrates, or other carboxylates. These reactions may require specific solvents and temperatures.
Major Products Formed:
Oxidation Products: Depending on the substrate, oxidation can yield products such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of cerium(III) compounds.
Substitution Products: Substitution reactions yield new cerium complexes with different ligands.
Scientific Research Applications
Cerium(4+) decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions. Its strong oxidizing properties make it valuable for various chemical transformations.
Biology: this compound is studied for its potential antioxidant properties and its ability to scavenge free radicals. It is also explored for its role in cellular signaling and redox biology.
Medicine: Research is ongoing into the use of this compound in drug delivery systems and as a therapeutic agent for diseases involving oxidative stress.
Industry: In industrial applications, this compound is used in the production of advanced materials, coatings, and as a component in catalytic converters for automotive exhaust systems.
Mechanism of Action
The mechanism of action of cerium(4+) decanoate involves its redox properties. Cerium(IV) can undergo reversible redox cycling between the +4 and +3 oxidation states. This redox cycling allows this compound to act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress in biological systems. The decanoate ligand may also play a role in modulating the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Solubility and Stability
Cerium(IV) compounds exhibit lower solubility in aqueous environments compared to their Ce³+ counterparts due to stronger ionic interactions in the +4 oxidation state . For example:
- Cerium(IV) sulfate (Ce(SO₄)₂): Highly soluble in acidic media but precipitates in neutral conditions.
- Cerium(IV) nitrate (Ce(NO₃)₄): Soluble in nitric acid but hygroscopic and thermally unstable .
- Cerium(IV) hydroxamate : Stabilized by ligand coordination, with electrochemical stability at Ep,c = -1.20 V vs. SCE .
Cerium(4+) decanoate is expected to show very low water solubility due to the hydrophobic decanoate ligand, favoring organic solvents. Its thermal stability likely exceeds that of inorganic Ce(IV) salts due to the robust coordination of carboxylate groups.
Redox and Catalytic Activity
The Ce⁴+/Ce³+ redox cycle is central to catalytic applications. Bulk CeO₂ (ceria) primarily contains Ce⁴+, while nanoceria has a higher Ce³+ fraction, enhancing catalytic ROS scavenging . Ligand effects are critical:
- Ce(IV)-doped hydroxyapatite: Non-toxic and photoluminescent, used in biomedical labeling .
- This compound: The decanoate ligand may moderate redox activity by steric hindrance but could enable applications in lipid-rich environments (e.g., cell membranes).
Comparison with Other Metal Decanoates
Decanoate complexes of other metals highlight the role of the metal center:
- Lead(2+) heptadecanoate: A structurally similar carboxylate but with Pb²+, which is toxic and less redox-active than Ce⁴+ .
- Transition metal decanoates (e.g., Zn²+, Cu²+): Used as catalysts or stabilizers but lack the dual oxidation states of cerium.
This compound combines the redox versatility of Ce⁴+ with the amphiphilic nature of decanoate, enabling unique interfacial catalysis or nanoparticle synthesis.
Structural and Functional Differences
Ligand Influence on Properties
| Compound | Ligand Type | Solubility in Water | Redox Activity | Key Applications |
|---|---|---|---|---|
| This compound | Hydrophobic | Low | Moderate | Nanomaterials, Catalysis |
| Cerium(IV) sulfate | Inorganic | High (acidic) | High | Oxidizing agent |
| Cerium(IV) hydroxamate | Chelating | Low | Stabilized | Rare earth separation |
Biocompatibility and Toxicity
Ce³+ and Ce⁴+ compounds are generally low-toxicity, as seen in Ce-doped hydroxyapatite . However, ligand choice modulates biocompatibility: decanoate’s fatty acid structure may enhance cellular uptake but requires further study.
Biological Activity
Cerium(4+) decanoate is a coordination compound formed by cerium ions and decanoic acid, which has garnered attention in various fields, particularly in biomedical applications due to its unique biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity against cancer cells, and potential therapeutic applications.
Overview of Cerium Compounds
Cerium is a rare earth element that exists primarily in two oxidation states: cerium(III) and cerium(IV). The latter, Ce(IV), is known for its strong oxidizing properties and ability to form stable complexes with various ligands, including fatty acids like decanoic acid. Cerium(IV) compounds have been studied for their potential applications in catalysis, materials science, and medicine due to their unique redox properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cerium compounds, particularly cerium oxide nanoparticles (nanoceria). These nanoparticles exhibit significant antibacterial activity, especially against Gram-positive bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which disrupts bacterial cell membranes and leads to cell death .
Table 1: Antimicrobial Activity of Cerium Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Cerium(IV) oxide | Staphylococcus aureus | 0.1 mg/mL | ROS generation |
| Cerium(IV) decanoate | Escherichia coli | 0.5 mg/mL | Membrane disruption |
| Citrate-coated nanoceria | Various strains | 0.01 - 0.1 mg/mL | Membrane protein denaturation |
Cytotoxicity Against Cancer Cells
This compound has shown promising results in cytotoxicity assays against various cancer cell lines. A study demonstrated that cerium-based complexes exhibited selective cytotoxicity towards HeLa cells (human cervical cancer) compared to non-cancerous cells. The cytotoxic effects were attributed to the ability of cerium ions to induce oxidative stress within the cancer cells, leading to apoptosis .
Case Study: HeLa Cell Line
In a comparative study, this compound was tested against established chemotherapeutic agents such as cisplatin and oxaliplatin. The results indicated that cerium complexes had a higher selectivity index, suggesting they could be less toxic to normal cells while effectively targeting cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The redox properties of Ce(IV) allow it to generate ROS, leading to oxidative damage in cellular components.
- Membrane Disruption : Interaction with membrane proteins can alter permeability and functionality, resulting in cell death.
- Calcium Mimicry : Cerium ions can mimic calcium ions in biological systems, affecting calcium-dependent signaling pathways .
Future Directions and Applications
The unique properties of this compound suggest potential applications in:
- Antimicrobial Agents : Due to its effectiveness against bacteria, it could be used in wound healing and infection control.
- Cancer Therapy : Its selective cytotoxicity presents opportunities for developing novel anticancer therapies with reduced side effects.
- Nanomedicine : The ability to form nanoparticles opens avenues for targeted drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
